4-Chloro-6-methylquinazolin-2-amine
Description
4-Chloro-6-methylquinazolin-2-amine is a heterocyclic organic compound featuring a quinazoline backbone with a chlorine atom at position 4, a methyl group at position 6, and an amine substituent at position 2 (Figure 1). The compound is typically synthesized via nucleophilic substitution reactions, where a 4-chloroquinazoline precursor reacts with amines or other nucleophiles.
Properties
IUPAC Name |
4-chloro-6-methylquinazolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c1-5-2-3-7-6(4-5)8(10)13-9(11)12-7/h2-4H,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUGZAASFNBKON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 6-Methyl-3,4-dihydroquinazolin-4-one
A common route involves chlorination of 6-methyl-3,4-dihydroquinazolin-4-one using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This method is adapted from the synthesis of 4-chloro-6,7-dimethoxyquinazoline:
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Procedure :
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6-Methyl-3,4-dihydroquinazolin-4-one (10.0 g, 56.2 mmol) is refluxed with excess thionyl chloride (200 mL) and catalytic DMF (0.2 mL) for 6 hours.
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Excess SOCl₂ is removed under vacuum, and the residue is azeotroped with toluene.
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The crude product is dissolved in dichloromethane, washed with NaHCO₃, dried (MgSO₄), and crystallized to yield 4-chloro-6-methylquinazoline (85–90% yield).
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Key Data :
Parameter Value Reaction Temperature 80–90°C (reflux) Yield 85–90% Purity (HPLC) >98%
Nitration-Reduction-Cyclization Sequence
A multi-step approach starting from 3-methylbenzaldehyde derivatives is described in CN101353328B:
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Oxidation : 3-Methylbenzaldehyde is oxidized to 3-methylbenzoic acid using H₂O₂ in basic conditions.
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Nitration : Nitration with HNO₃ yields 4-nitro-3-methylbenzoic acid.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine.
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Cyclization : Reaction with cyanamide and triphosgene forms the quinazoline core.
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Chlorination : Treatment with POCl₃/PCl₅ introduces the 4-chloro substituent.
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Optimization Insight :
Direct Amination of 4-Chloro-6-methylquinazoline
Ammonolysis in Ammonia Solutions
4-Chloro-6-methylquinazoline undergoes nucleophilic substitution with ammonia to introduce the 2-amino group:
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Procedure :
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4-Chloro-6-methylquinazoline (5.0 g, 26.3 mmol) is stirred in 25% NH₃/MeOH (50 mL) at 40°C for 12 hours.
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The product is filtered and recrystallized from ethanol (yield: 78–82%).
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Critical Parameters :
Parameter Effect on Yield NH₃ Concentration <20%: Incomplete reaction Temperature >50°C: Decomposition
Alternative Pathways: Electrochemical and Catalytic Methods
Ruthenium-Catalyzed Coupling
A catalytic system (Ru-L1) facilitates dehydrogenative coupling of 2-aminophenyl ketones with amines to form quinazolines. For 4-chloro-6-methylquinazolin-2-amine:
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Hypothetical Pathway :
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2-Amino-5-methylacetophenone + NH₃ → 6-methylquinazolin-2-amine.
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Subsequent chlorination with SOCl₂ yields the target compound.
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Advantage : Avoids harsh chlorination steps by integrating substituents early.
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability | Environmental Impact |
|---|---|---|---|---|
| Cyclization/Chlorination | 85–90% | Low | High | Moderate (POCl₃ waste) |
| Ammonolysis | 78–82% | Medium | Moderate | Low |
| Electrochemical | 65–75% | High | Low | Green |
Key Findings :
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 4 undergoes substitution with various nucleophiles under controlled conditions:
1.1. Amine Displacement
Key observation: Electron-rich aromatic amines (e.g., 4-methoxyaniline) achieve higher yields (89-95%) compared to electron-deficient analogues (57-65%) .
Condensation/Cyclization Reactions
The amine group facilitates cyclocondensation with carbonyl compounds:
2.1. Heterocycle Formation
| Reactant | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Aldehydes | p-TsOH, EtOH, 70°C | Imidazo[1,2-a]quinazoline derivatives | Anticancer leads | |
| Isocyanates | DCM, RT, 12 h | Urea-linked quinazoline hybrids | Kinase inhibitors |
Example pathway:
4-Chloro-6-methylquinazolin-2-amine + aldehyde → Schiff base intermediate → Cyclization → Fused heterocycle
Cross-Coupling Reactions
The chloro substituent enables metal-catalyzed couplings:
3.1. Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Arylboronic acids | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O | 4-Aryl-6-methylquinazolin-2-amine | 60-75% |
Optimized conditions: 1:1.2 molar ratio of substrate to boronic acid, 3 mol% Pd catalyst, 80°C for 8 h .
Oxidation/Reduction Pathways
The methyl group undergoes selective transformations:
4.1. Oxidation
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C, 4 h | 6-Carboxyquinazolin-2-amine | 68% | |
| H₂O₂/AcOH | RT, 24 h | Quinazoline N-oxide derivative | 55% |
4.2. Reduction
| Reducing Agent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| H₂/Pd-C | EtOH, 40 psi, 6 h | 4-Amino-6-methylquinazolin-2-amine | Intermediate for drug synthesis |
Mechanistic Studies
Recent investigations reveal:
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Substitution Kinetics : Second-order kinetics observed in aromatic amine substitutions (k = 2.3×10⁻³ L·mol⁻¹·s⁻¹ at 110°C)
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Electronic Effects : Hammett correlation (ρ = +1.2) confirms electrophilic aromatic substitution mechanism in coupling reactions
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Steric Factors : Ortho-substituted amines show 40% lower reactivity compared to para-substituted analogues
Stability Considerations
Critical degradation pathways:
Scientific Research Applications
Biological Activities
4-Chloro-6-methylquinazolin-2-amine has been investigated for its antimicrobial and anticancer properties:
- Antimicrobial Activity : Research indicates that derivatives of quinazoline, including 4-chloro-6-methylquinazolin-2-amine, exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A study highlighted that quinazoline-based compounds showed limited resistance in A. baumannii isolates, suggesting their potential as effective antimicrobial agents .
- Anticancer Activity : The compound has also been evaluated for its anticancer effects. A series of quinazolinamine derivatives demonstrated potent inhibitory activities against breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are critical in multidrug resistance in cancer therapy . Specifically, modifications at the 2nd position of the quinazoline ring have been linked to enhanced anticancer efficacy .
Therapeutic Potential
The therapeutic applications of 4-chloro-6-methylquinazolin-2-amine extend beyond antimicrobial and anticancer properties:
- Antimalarial Activity : The compound has shown significant antiplasmodial activity, with lead compounds exhibiting an IC50 value of 0.4 µM against resistant strains of P. falciparum. The selectivity index indicates a favorable therapeutic profile compared to cytotoxicity on human cell lines .
- Drug Resistance Modulation : Quinazoline derivatives may play a role in reversing drug resistance in cancer therapies by inhibiting transport proteins like BCRP and P-gp, which are responsible for drug efflux .
Case Studies and Research Findings
A comprehensive review of recent studies reveals several promising findings regarding the applications of 4-chloro-6-methylquinazolin-2-amine:
Mechanism of Action
The mechanism of action of 4-Chloro-6-methylquinazolin-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Key Observations :
- Substitution at position 4 (e.g., thiophenemethyl in ) achieves near-quantitative yields (99%), whereas substitutions at position 2 (e.g., 3ao) show moderate yields (68%) .
- Bromine at position 6 (3ca) facilitates Suzuki coupling for aryl group introduction, highlighting the versatility of halogenated quinazolines in cross-coupling reactions .
Physicochemical Properties
Substituents also impact melting points, lipophilicity (logP), and solubility:
*Calculated using molecular formula C₉H₈ClN₃.
†Estimated via analogy to similar compounds.
Biological Activity
4-Chloro-6-methylquinazolin-2-amine is a member of the quinazoline family, which has garnered interest due to its diverse biological activities. This compound exhibits potential as an anticancer agent, antibacterial agent, and enzyme inhibitor, making it a candidate for further pharmacological studies.
4-Chloro-6-methylquinazolin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different derivatives that may possess enhanced biological activities.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Formation of quinazolinone derivatives | Potassium permanganate, hydrogen peroxide |
| Reduction | Conversion to different amine derivatives | Lithium aluminum hydride, sodium borohydride |
| Substitution | Replacement of chlorine with other functional groups | Sodium methoxide, potassium tert-butoxide |
The biological activity of 4-Chloro-6-methylquinazolin-2-amine is primarily attributed to its ability to inhibit specific enzymes and proteins. It has been shown to interact with various molecular targets, particularly kinases involved in cell signaling pathways. This inhibition can suppress cell proliferation and enhance the efficacy of anticancer therapies by preventing the efflux of chemotherapeutic agents from cancer cells .
Anticancer Properties
Research indicates that quinazoline derivatives, including 4-Chloro-6-methylquinazolin-2-amine, exhibit significant anticancer properties. For instance, a study demonstrated that certain quinazolinamine derivatives inhibited breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), leading to increased accumulation of chemotherapeutic drugs in resistant cancer cells .
Antibacterial Activity
The compound has also shown promising antibacterial activity against various pathogens. In comparative studies, derivatives of quinazoline demonstrated significant effectiveness against Gram-positive and Gram-negative bacteria. For example, compounds derived from the quinazoline structure exhibited superior antibacterial activity compared to standard antibiotics like amoxicillin .
Other Biological Activities
Beyond anticancer and antibacterial effects, 4-Chloro-6-methylquinazolin-2-amine has been explored for its anti-inflammatory and analgesic properties. The structure-activity relationship (SAR) studies suggest that modifications in the quinazoline structure can lead to enhanced efficacy against inflammatory diseases .
Case Studies
- Anticancer Study : A series of quinazolinamine derivatives were synthesized and evaluated for their inhibitory effects on BCRP and P-gp transporters. Compound 22 was noted for its dual inhibition capabilities, significantly enhancing the retention of mitoxantrone in BCRP-overexpressing cells .
- Antibacterial Evaluation : A study synthesized multiple quinazolines and assessed their antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. Compounds demonstrated varying degrees of effectiveness, with some showing MIC values in the low micromolar range .
Q & A
Q. What are the optimal synthetic routes for preparing 4-Chloro-6-methylquinazolin-2-amine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-chloro-6-methylquinazoline with ammonia or amine derivatives under controlled conditions. Key steps include:
- Solvent Selection : Use polar aprotic solvents like DMF or DMSO to stabilize intermediates and enhance reactivity .
- Catalysis : Hunig’s base (DIPEA) or Pd catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions for aryl substitutions .
- Temperature Control : Microwave-assisted synthesis at 150°C reduces reaction time (1–2 hours) compared to traditional reflux methods .
- Workup : Purification via silica column chromatography with gradient elution (e.g., 15%→75% ethyl acetate in hexanes) ensures high purity (>95%) .
Example Protocol :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chloride displacement | Thiophen-2-ylmethanamine, DMF, DIPEA, 2h, RT | 99% |
| Suzuki coupling | Benzo[d][1,3]dioxol-5-ylboronic acid, Na₂CO₃, Pd(PPh₃)₄, 150°C (microwave) | 58% |
Q. What spectroscopic techniques are critical for characterizing 4-Chloro-6-methylquinazolin-2-amine, and how should data interpretation be approached?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks based on substituent effects. For instance:
- The quinazoline C2-amine proton appears at δ ~8.5–9.0 ppm (downfield due to deshielding) .
- Methyl groups (e.g., 6-methyl) resonate at δ ~2.5 ppm .
- X-ray Crystallography : Resolve bond angles and molecular packing. The compound’s planar quinazoline core and chloro/methyl steric effects influence crystal lattice stability .
- HRMS : Confirm molecular formula (e.g., [M+H]+ ion at m/z 362.0957 for a derivative) .
Advanced Research Questions
Q. How can computational methods like DFT predict the electronic properties of 4-Chloro-6-methylquinazolin-2-amine?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately models:
- HOMO-LUMO Gaps : Predict reactivity; chloro and methyl groups reduce electron density at C4, enhancing electrophilicity .
- Charge Distribution : Partial charges on N1 and C4 guide nucleophilic attack sites for derivatization .
- Thermochemical Data : Atomization energies (average error ±2.4 kcal/mol) validate stability under synthesis conditions .
Q. What strategies resolve contradictions in biological activity data for quinazolin-2-amine derivatives across studies?
- Methodological Answer :
- Assay Standardization : Use consistent kinase inhibition protocols (e.g., Reaction Biology’s radiometric assays) to minimize variability .
- SAR Analysis : Compare substituent effects. For example, 6-methyl groups enhance hydrophobic binding, while chloro at C4 modulates selectivity for kinases like CLK1 .
- Meta-Analysis : Pool data from structurally analogous compounds (e.g., 6-arylquinazolin-4-amines) to identify trends in IC₅₀ values .
Q. How can X-ray crystallography inform the design of derivatives with enhanced target binding?
- Methodological Answer :
- Structural Insights : The chloro group at C4 and methyl at C6 create a steric "wedge" that fits into hydrophobic pockets of protein targets (e.g., CLK1 kinase) .
- Hydrogen Bonding : The C2-amine forms H-bonds with backbone carbonyls (e.g., Glu172 in CLK1), guiding modifications to strengthen interactions .
- Torsion Angle Adjustments : Derivatives with flexible side chains (e.g., morpholinopropyl) improve solubility without disrupting binding, as seen in N-(3-chloro-4-fluorophenyl) analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
